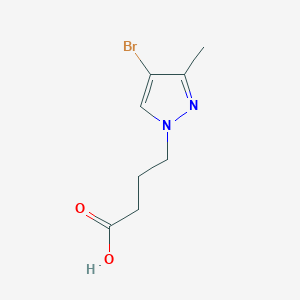

4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

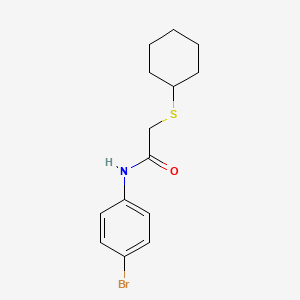

4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative . It is a heteroaryl halide and is used only for scientific research experiments .

Synthesis Analysis

The synthesis of 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid involves the use of 4-Bromo-1-methyl-1H-pyrazole . It may be used as a starting material in the synthesis of 1,4′-bipyrazoles .Molecular Structure Analysis

The molecular structure of 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid can be represented by the SMILES stringCn1cc (Br)cn1 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file . Chemical Reactions Analysis

4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid is reported to react with titanium tetrachloride to afford binary adducts . It may also be used in the preparation of 4-bromo-1- (2-chloroethyl)-1H-pyrazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid include a melting point of 93°C to 96°C, a boiling point of 250°C to 260°C, and a density of 1.558 g/mL at 25 °C . It is slightly soluble in water .Applications De Recherche Scientifique

Biological Activities on Rainbow Trout Alevins

A study investigated the biological activities of a newly synthesized pyrazoline derivative, which is similar to the compound , on rainbow trout alevins . The study found that these compounds have significant effects on the behavior and physiology of the alevins .

Antioxidant Activities

Pyrazoles and their derivatives, including the compound , have been found to exhibit antioxidant activities . They can help neutralize free radicals and reactive oxygen species (ROS), which are produced during routine metabolic pathways and can increase dramatically under cellular damage .

Anticonvulsant Activities

Pyrazoles and their derivatives have been reported to exhibit anticonvulsant activities . This makes them potentially useful in the treatment of conditions like epilepsy .

Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazoles, which are similar to the compound , have been synthesized and found to exhibit potent antileishmanial and antimalarial activities . These compounds could potentially be used in the development of new treatments for these diseases .

Inhibition Effects Against Plasmodium Berghei

Certain derivatives of the compound have shown to have inhibition effects against Plasmodium berghei, a parasite that causes malaria in certain species of mice . This suggests potential applications in the development of antimalarial drugs .

Synthesis of Solid Hexacoordinate Complexes

4-Bromopyrazole, a compound similar to the one , can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in various areas of chemistry .

Safety and Hazards

4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

Propriétés

IUPAC Name |

4-(4-bromo-3-methylpyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVMWAYCTJGCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2493483.png)

![N-[Cyano-(4-ethylphenyl)methyl]-3-ethylsulfanylpyridine-2-carboxamide](/img/structure/B2493484.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2493485.png)

![2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid](/img/structure/B2493488.png)

![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)

![N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2493495.png)

![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)

![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)